N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

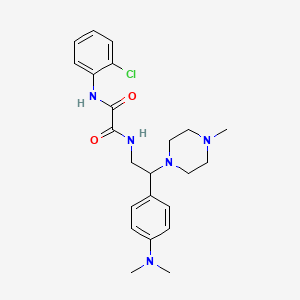

N1-(2-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound featuring a bis-amide (oxalamide) core flanked by two distinct aromatic and heterocyclic substituents. The 2-chlorophenyl group at the N1 position contributes lipophilicity, while the N2 side chain incorporates a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. The oxalamide linker, a diamide derivative of oxalic acid, provides rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler amides .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAIRKSRPKIYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

W-15 and W-18 (Piperidinyl Sulfonamide Derivatives)

W-15 and W-18 are sulfonamide-based analogs with 2-phenylethyl-2-piperidinyl scaffolds (Fig. 1 in ). Key differences include:

- Core Structure: W-15/W-18 use sulfonamide linkers, whereas the target compound employs an oxalamide.

- Heterocyclic Moieties : The target compound’s 4-methylpiperazine (a six-membered ring with two nitrogen atoms) differs from W-15/W-18’s piperidine (one nitrogen). Piperazines are more basic and may engage in stronger ionic interactions, altering receptor selectivity .

- Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces electron-donating effects, which could modulate binding to serotonin or adrenergic receptors, unlike the nitro or chloro groups in W-15/W-18 .

Fentanyl (4-Piperidinyl Opioid)

Fentanyl shares a phenylethyl-piperidinyl backbone but differs critically:

- Piperidine Position: Fentanyl’s 4-piperidinyl group is essential for µ-opioid receptor agonism. The target compound’s 4-methylpiperazine may redirect activity toward non-opioid targets (e.g., kinases or neurotransmitter transporters) due to altered steric and electronic profiles .

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlight:

- Amide vs. Oxalamide : Simple acetamides exhibit planar amide groups that form hydrogen-bonded dimers (e.g., R22(10) motifs in ). The oxalamide’s dual amide bonds may enable more extensive intermolecular interactions, improving crystallinity but reducing solubility .

- Aromatic Substitution : The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to dichlorophenyl or bromophenyl groups in acetamide derivatives, impacting membrane permeability .

PROTACs and Piperazine-Containing Compounds

Though functionally distinct, PROTACs like AP-PROTAC-2 () share structural motifs:

- Piperazine Utility : The 4-methylpiperazine in the target compound could act as a solubilizing group or a pharmacophore, similar to its role in PROTACs for enhancing protein degradation efficiency .

- Amide Linkers: PROTACs often use succinimide or maleimide linkers for covalent binding, whereas the oxalamide in the target compound is non-covalent, suggesting reversible target engagement .

Research Implications

- Pharmacokinetics : The oxalamide linker and 4-methylpiperazine may confer metabolic stability via resistance to esterase cleavage, but poor solubility could limit oral bioavailability .

- Target Engagement: The dimethylamino group on the phenyl ring could enhance binding to aminergic receptors (e.g., serotonin receptors), distinguishing it from W-15/W-18’s nitro/chloro groups .

- Crystallography : Unlike the acetamides in , which form R22(10) dimers, the target compound’s oxalamide might adopt unique packing motifs, influencing formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.